molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

4-Nitrobenzyl alcohol

Cat. No.: B041310
CAS No.: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl alcohol is an organic compound with the molecular formula C7H7NO3. It is a member of the class of benzyl alcohols, characterized by a benzyl alcohol substituted at the para-position by a nitro group. This compound appears as a yellow crystalline powder and is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzyl alcohol is involved in biochemical reactions, particularly in the catabolism of 4-nitrotoluene by Pseudomonas

Cellular Effects

The cellular effects of this compound are not well studied. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo reactions at the benzylic position, which involves the formation of a carbocation . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

This compound is involved in the catabolism of 4-nitrotoluene by Pseudomonas . It is converted to benzaldehyde and 4-nitrobenzaldehyde by this compound dehydrogenase

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol, where benzyl alcohol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the para-nitro product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzaldehyde. This process involves the reduction of 4-nitrobenzaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When subjected to oxidation, this compound can be converted to 4-nitrobenzaldehyde. Further oxidation can lead to the formation of 4-nitrobenzoic acid .

Reduction: Reduction of this compound typically yields 4-aminobenzyl alcohol. This reaction can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride .

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, acetylation of this compound using acetic anhydride in the presence of a catalyst can yield 4-nitrobenzyl acetate .

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid.

    Reduction: 4-Aminobenzyl alcohol.

    Substitution: 4-Nitrobenzyl acetate.

Scientific Research Applications

4-Nitrobenzyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study the metabolic pathways of nitroaromatic compounds. It serves as a model compound to investigate the enzymatic degradation of nitroaromatic pollutants by microorganisms .

Medicine: this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial and anticancer activities, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used as a precursor in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

4-Nitrobenzyl alcohol can be compared with other similar compounds, such as:

    4-Nitrobenzaldehyde: Both compounds share the nitrobenzyl structure, but 4-nitrobenzaldehyde has an aldehyde group instead of a hydroxyl group.

    4-Aminobenzyl alcohol: This compound is the reduced form of this compound.

    4-Nitrobenzoic acid: This compound is the oxidized form of this compound.

The uniqueness of this compound lies in its specific combination of a benzyl alcohol structure with a para-nitro group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYGPATCNUWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052298
Record name 4-Nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20074
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000858 [mmHg]
Record name 4-Nitrobenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20074
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

619-73-8, 51546-73-7
Record name 4-Nitrobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-nitro-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51546-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-NITROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BTJ68Y9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-phenylbutan-2-ol (97.7 mg, 0.651 mmol), Nor-AZADO (0.90 mg, 6.51 μmol, 1 mol %) and acetic acid (37 μl, 0.651 mmol) in dichloromethane (0.65 ml) was added with DIAD (128 μl, 0.651 mmol, 1 equivalent), and the mixture was stirred for 8 hours under reflux by heating. The reaction mixture was added with saturated aqueous sodium carbonate (2 ml), and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the objective compound (95.1 mg; yield, 99%). The spectrum data were found to be the same as those obtained in Example 5, (b).
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Nor-AZADO
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
37 μL
Type
reactant
Reaction Step One
Name
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxypyridine (1.00 g) in diethylether (20 ml) was added a solution of n-butyllithium in hexane (1.6M, 3.7 ml) at −78° C., and the mixture was stirred for 1 hour to prepare the lithium salt, which was dropwise added to a solution of 4-nitrobenzaldehyde (0.81 g) in tetrahydrofuran (10 ml) cooled at −78° C. The mixture was stirred at −78° C. To the reaction mixture was added water to stop the reaction, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated. Under reduced pressure, the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:3→1:1) to give 3-methoxypyridin-2-yl)(4-nitrophenyl)methanol (742 mg) as pale yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of antibody 7G12 in 50 mM Tris-buffered solution, pH 8.0 (90 μL), was added a solution of a substrate compound, N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2), synthesized in Preparation 3, in 2mM DMSO solution (10 μL) at 25° C., and they were mixed with stirring to obtain the reaction mixture containing 10.8 μM antibody and 200 μM substrate. By means of HPLC (YMCAM-303: C-18, 10 mm in diameter×250 mm in length, an aqueous solution of acetonitrile/0.1% trifluoroacetic acid=35/65 (0-7 minutes), 35/65-90/10 (7-15 minutes), 90/10 (15-17 minutes), 1.0 mL/minute, 278 nm), the amount of 4-nitrobenzyl alcohol (retention time: 5.9 minutes) produced in the reaction mixture was traced in time course for the purpose of determing initial rate. Next, the same procedure as mentioned above was repeated using N-(benzyloxycarbonyl)-D-phenylalanine 4-nitrobenzyl ester (D-1) (R=PhCH2) instead of N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2) to determine the initial rate. Background hydrolytic reaction rate was also determined based on the amount of 4-nitrobenzyl alcohol produced by spontaneous degradation in the reaction solution free from antibody 7G12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzyl alcohol
Reactant of Route 2
4-Nitrobenzyl alcohol
Reactant of Route 3
4-Nitrobenzyl alcohol
Reactant of Route 4
4-Nitrobenzyl alcohol
Reactant of Route 5
4-Nitrobenzyl alcohol
Reactant of Route 6
4-Nitrobenzyl alcohol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitrobenzyl alcohol?

A1: this compound has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol. []

Q2: How is the presence of this compound confirmed in a sample?

A2: Various techniques like HPLC [, ] and GC-MS [] are used for identification. 4-Nitrobenzyl esters can be analyzed using gel permeation chromatography with UV/refractive index detection. [] Additionally, spectroscopic methods like NMR and FTIR are valuable for characterization. []

Q3: What is the solubility of this compound in different solvents?

A3: While specific solubility data isn't provided in the research, it is mentioned that this compound is soluble in perfluoroheptane after complexation with specific ligands. [] Its solubility in other solvents likely varies depending on the solvent polarity.

Q4: How is this compound utilized in organic synthesis?

A4: this compound is a versatile building block for synthesizing various compounds. For instance, it is used as a starting material in the synthesis of 4-Nitrobenzyl 2-chloroacetate using immobilized lipase. [] It can also be converted to its corresponding acetate using sodium bicarbonate and acetic anhydride. []

Q5: Can this compound be used to study enzyme kinetics?

A5: Yes, this compound and its derivatives are valuable tools for studying enzyme kinetics. They are employed as chromophoric substrates to probe the catalytic mechanism of horse liver alcohol dehydrogenase (LADH). []

Q6: Is this compound involved in biocatalytic reactions?

A6: Yes, it is a substrate in the enzymatic synthesis of 4-Nitrobenzyl 2-chloroacetate using lipase as the catalyst. The reaction kinetics follows a double-substrate ping-pong mechanism with acid-substrate inhibition. [, ]

Q7: How does the structure of this compound influence its reactivity in catalytic oxidation?

A7: Studies on the photocatalytic oxidation of benzyl alcohol derivatives show that the presence of a nitro group on the aromatic ring of this compound has a detrimental effect on the selectivity of the process, compared to benzyl alcohol. []

Q8: How is this compound degraded in the environment?

A8: Certain Pseudomonas species can utilize this compound as a sole carbon and nitrogen source. [, , ] Degradation proceeds via oxidation to 4-Nitrobenzaldehyde and further to 4-Nitrobenzoate, with eventual mineralization to protocatechuate and ammonium. [, ]

Q9: What enzymes are involved in the bacterial degradation of this compound?

A9: Several enzymes play a role, including this compound dehydrogenase, 4-Nitrobenzaldehyde dehydrogenase, and protocatechuate 3,4-dioxygenase. [, ] Notably, the this compound dehydrogenase from Pseudomonas sp. strain TW3 is NAD(P)+ independent. []

Q10: How do structural modifications of this compound affect its reactivity?

A10: Studies using 4-Nitrobenzyl carbamates as potential bioreductive drug triggers revealed that electron-donating substituents on the benzyl ring accelerate the fragmentation rate of their corresponding hydroxylamines. This is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. []

Q11: Can the fragmentation rate of 4-Nitrobenzyl carbamates be controlled?

A11: Yes, incorporating α-methyl and/or electron-donating substituents on the benzyl ring can significantly enhance the fragmentation rate of 4-Nitrobenzyl carbamate hydroxylamines. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, DFT calculations have been employed to study the adsorption of 4-nitrobenzaldehyde (the oxidized form of this compound) onto gold nanoclusters, providing insights into the chemoselective hydrogenation mechanism. [] Additionally, DFT studies confirmed that the (Z)-keto-enehydrazine form of ligand precursors synthesized from acetylacetone and hydrazines is the most stable tautomer. []

Q13: Can QSAR models be used to predict the activity of this compound derivatives?

A13: Yes, QSAR correlations on steady-state kinetic data for the oxidation of benzyl alcohol derivatives by galactose oxidase revealed a change in the transition state character across the series, indicating the influence of substituents on the reaction mechanism. []

Q14: Is this compound used in material science applications?

A14: Yes, it is used as a label for carboxylic acid groups on the surface of carbon nanotubes. This allows for the quantification of carboxyl groups using voltammetry and XPS. []

Q15: What are the metabolic pathways of this compound in mammals?

A15: In rats, this compound is a metabolite of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene. [, ] Studies using rat hepatic microsomes showed that it can undergo N- and C-hydroxylation, with the former being the predominant pathway. []

Q16: Is this compound considered a mutagen?

A16: While this compound itself hasn't been directly identified as a mutagen in these studies, some of its metabolites, such as 2,4-diaminotoluene and 2,4-dinitrobenzaldehyde, exhibit significant mutagenicity in Salmonella typhimurium strains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.